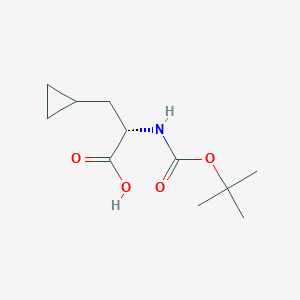

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Descripción general

Descripción

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a chiral amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyclopropyl group on the propanoic acid backbone. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropylacetic acid and tert-butyl carbamate.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Formation of the Propanoic Acid Backbone: The cyclopropyl group is introduced via a Grignard reaction or other suitable alkylation methods.

Final Product Formation: The final compound is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is scaled up using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the Boc-protected amino group.

Major Products

The major products formed from these reactions include cyclopropanone derivatives, alcohols, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Peptide Synthesis

One of the primary applications of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is in the synthesis of peptides. The tert-butyloxycarbonyl (BOC) group serves as a protective group for the amino group during peptide synthesis, allowing for selective reactions at other functional sites. This property is particularly useful in solid-phase peptide synthesis (SPPS), where the stability and ease of removal of the BOC group facilitate the construction of complex peptide sequences .

1.2 Drug Development

The cyclopropyl moiety in this compound can enhance the biological activity and selectivity of drug candidates. Cyclopropyl-containing amino acids have been shown to influence the conformational properties of peptides, potentially leading to improved binding affinities for target proteins. This characteristic has made BOC-L-Cyclopropylalanine a subject of interest in the design of inhibitors for various therapeutic targets, including enzymes and receptors involved in diseases such as cancer and metabolic disorders .

Biochemical Research

2.1 Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. For instance, studies have investigated its role in inhibiting specific proteases and kinases, providing insights into enzyme mechanisms and potential therapeutic interventions . The ability to modify the cyclopropyl group allows for fine-tuning of inhibitor potency and selectivity.

2.2 Structure-Activity Relationship Studies

The compound's structural features make it an ideal candidate for studying structure-activity relationships (SAR) in drug discovery. By systematically varying substituents on the cyclopropyl group or altering the BOC protective group, researchers can elucidate how these changes affect biological activity, leading to more effective drug designs .

Case Studies

Mecanismo De Acción

The mechanism by which (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of a cyclopropyl group.

(S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: Features a methyl group on the propanoic acid backbone.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group, adding additional functionality.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of compounds where such properties are desired, offering advantages in terms of reactivity and selectivity.

Actividad Biológica

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, commonly referred to as Boc-cyclopropylalanine, is an amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropyl side chain and a tert-butoxycarbonyl (Boc) protecting group, which influences its pharmacological properties.

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.35 g/mol

- CAS Number : 37736-82-6

- Purity : Typically ≥ 95% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

-

Receptor Interactions :

- The compound has been shown to interact with several receptors, including adrenergic receptors, cannabinoid receptors, and various peptide receptors such as the amylin receptor and angiotensin receptor .

- Its structural features allow it to modulate receptor activity, potentially leading to therapeutic effects in conditions such as hypertension and metabolic disorders.

- Enzyme Inhibition :

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

-

Antiviral Activity Against SARS-CoV-2 :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited antiviral properties against SARS-CoV-2 in vitro. Compound 13b-K showed significant efficacy in reducing viral load in infected cell lines such as Huh7 and VeroE6 cells . -

Metabolic Pathway Analysis :

Research has indicated that the compound influences metabolic pathways related to energy homeostasis. Its interactions with adrenergic receptors suggest potential applications in obesity management by modulating metabolic rates . -

Pharmacokinetics and Toxicology :

Toxicological assessments have shown that while the compound exhibits promising biological activities, careful evaluation of its pharmacokinetic properties is necessary. Studies have reported moderate skin permeability and potential gastrointestinal absorption, indicating a need for further investigation into its bioavailability and systemic effects .

Propiedades

IUPAC Name |

(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRRTFCDSZGFSZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.